N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS No.: 941952-21-2
Cat. No.: VC4387071
Molecular Formula: C23H20N2O4S2
Molecular Weight: 452.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941952-21-2 |
|---|---|
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.54 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C23H20N2O4S2/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26) |
| Standard InChI Key | VTDIAKFFWPFUJW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three key moieties:
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A benzothiazole ring substituted at the 2-position with a phenyl group.
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A propanamide linker connecting the benzothiazole-phenyl unit to a sulfonyl group.
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A 4-methoxyphenylsulfonyl group, which confers electron-withdrawing properties and influences reactivity.
The benzothiazole system is aromatic and planar, enabling π-π stacking interactions with biological targets, while the sulfonyl group enhances solubility and stabilizes adjacent functional groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₂O₄S₂ | |
| Molecular Weight | 452.54 g/mol | |
| CAS Number | 941952-21-2 | |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves a multi-step sequence:
Step 1: Formation of Benzothiazole Core
The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions. For example, refluxing 3-nitrophenylthiourea with bromine in acetic acid yields 2-aminobenzothiazole intermediates.
Step 2: Sulfonylation
The 4-methoxyphenylsulfonyl group is introduced using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to deprotonate reactive sites. This step typically occurs in dichloromethane at 0–25°C.
Step 3: Amide Coupling
The propanamide linker is formed via coupling between 3-((4-methoxyphenyl)sulfonyl)propanoic acid and the benzothiazole-phenyl amine using carbodiimide reagents (e.g., EDC/HOBt). Yields are optimized by controlling solvent polarity (e.g., DMF) and reaction temperature (60–80°C).
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, reflux, 12 h | 65–70 |
| Sulfonylation | 4-MeOPhSO₂Cl, Et₃N, CH₂Cl₂ | 80–85 |
| Amidation | EDC, HOBt, DMF, 70°C | 75–80 |
Chemical Reactivity and Stability
Functional Group Interactions
The compound’s reactivity is governed by its functional groups:
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Benzothiazole Ring: Resistant to electrophilic substitution due to electron-deficient nature but susceptible to nucleophilic attack at the 2-position under basic conditions.
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Sulfonyl Group: Stabilizes adjacent carbonyl groups via electron withdrawal, reducing hydrolysis rates. Stable in acidic media (pH 2–6) but prone to reduction with LiAlH₄.
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Methoxy Group: Directs electrophilic substitution to the para position in the phenyl ring and resists demethylation under mild conditions.
Degradation Pathways
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Hydrolysis: The propanamide bond hydrolyzes under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 3-((4-methoxyphenyl)sulfonyl)propanoic acid and 3-(benzo[d]thiazol-2-yl)aniline.
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Oxidation: The benzothiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives in the presence of H₂O₂ or mCPBA.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, benzothiazole H-2),
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δ 7.85–7.40 (m, 8H, aromatic protons),
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δ 3.85 (s, 3H, OCH₃),
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δ 3.10 (t, 2H, SO₂CH₂),
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δ 2.65 (t, 2H, COCH₂).
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¹³C NMR:
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167.8 ppm (amide carbonyl),
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162.1 ppm (sulfonyl-attached quaternary carbon),
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114–155 ppm (aromatic carbons).
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Infrared Spectroscopy (IR)
Key absorptions include:
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1650 cm⁻¹ (amide C=O stretch),
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1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric and symmetric SO₂ stretches),
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1250 cm⁻¹ (C-O-C methoxy group).
Mass Spectrometry (MS)
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ESI-MS (m/z): 453.1 [M+H]⁺,
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Fragmentation peaks at m/z 310 (benzothiazole-phenyl ion) and m/z 143 (4-methoxyphenylsulfonyl).
| Activity | Target | Efficacy (IC₅₀/MIC) | Source |
|---|---|---|---|
| Anticancer | Tubulin/Mitochondria | 2.5–5.0 µM | |
| Antibacterial | DHFR | 8–16 µg/mL |
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